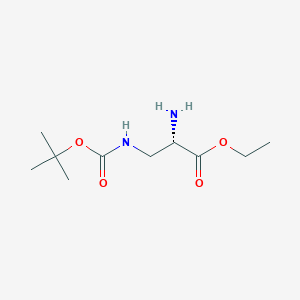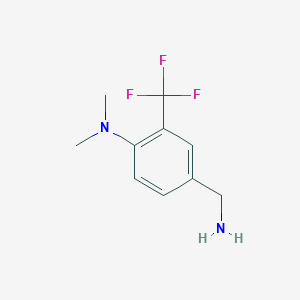
3-(Boc-amino)-DL-alanine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)-DL-alanine ethyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of alanine, which is further esterified with an ethyl group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection under mild acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-DL-alanine ethyl ester typically involves the protection of the amino group of alanine with a Boc group, followed by esterification with ethanol. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient purification techniques such as crystallization or chromatography to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boc-amino)-DL-alanine ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Alanine and ethanol.
Deprotection: DL-alanine ethyl ester.
Substitution: Various substituted alanine derivatives.
Applications De Recherche Scientifique
3-(Boc-amino)-DL-alanine ethyl ester has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: It is employed in the modification of biomolecules for various biological studies
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)-DL-alanine ethyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Boc-amino)-L-alanine ethyl ester
- 3-(Boc-amino)-D-alanine ethyl ester
- N-Boc-glycine ethyl ester
- N-Boc-valine ethyl ester
Uniqueness
3-(Boc-amino)-DL-alanine ethyl ester is unique due to its racemic mixture of D- and L-alanine, providing a versatile building block for the synthesis of both enantiomers of peptides and other derivatives. This racemic nature allows for broader applications in research and development compared to its enantiomerically pure counterparts .
Propriétés
Formule moléculaire |
C10H20N2O4 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H20N2O4/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m0/s1 |
Clé InChI |
RSRGPHDXIHPNAG-ZETCQYMHSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CNC(=O)OC(C)(C)C)N |
SMILES canonique |
CCOC(=O)C(CNC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,4,6-Tetrabenzylfuro[3,4-d]imidazol-2-one](/img/structure/B8287878.png)









![4-[(9-Oxo-9H-thioxanthen-2-YL)oxy]butanoic acid](/img/structure/B8287948.png)

